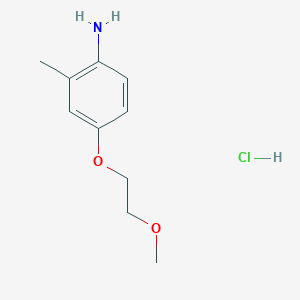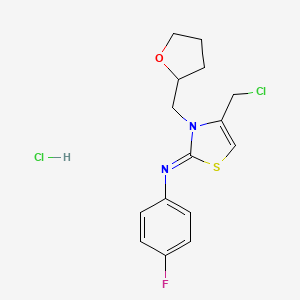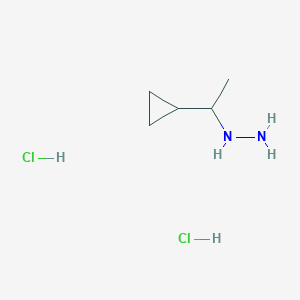
1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone
概要
説明
1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone is a synthetic organic compound with the molecular formula C7H13F3N2O It features a piperidine ring substituted with an amino group and a trifluoromethyl ketone group
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone can be synthesized through several methods. One common approach involves the reaction of 4-aminopiperidine with 2,2,2-trifluoroacetyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-aminopiperidine and 2,2,2-trifluoroacetyl chloride.
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Procedure: The 4-aminopiperidine is dissolved in the solvent, and the base is added. The 2,2,2-trifluoroacetyl chloride is then added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is allowed to proceed to completion, typically monitored by thin-layer chromatography (TLC).
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of safer solvents and greener chemistry principles is also considered to minimize environmental impact.
化学反応の分析
Types of Reactions
1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and receptor binding.
Material Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound serves as a probe in biochemical assays to study enzyme activity and protein interactions.
作用機序
The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The trifluoromethyl ketone group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
類似化合物との比較
1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds such as:
1-(4-Aminopiperidin-1-yl)ethanone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-Aminopiperidine: The absence of the ketone group significantly alters its chemical behavior and applications.
2,2,2-Trifluoroacetophenone: Contains a phenyl group instead of a piperidine ring, leading to different biological and chemical properties.
The presence of the trifluoromethyl group in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in specific biological applications.
特性
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O/c8-7(9,10)6(13)12-3-1-5(11)2-4-12/h5H,1-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIRFQOBCRHHFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10664197 | |
| Record name | 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10664197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497177-66-9 | |
| Record name | 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10664197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Methanesulfonylmethyl)phenyl]methanamine](/img/structure/B1521177.png)


![2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride](/img/structure/B1521181.png)



![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile hydrochloride](/img/structure/B1521189.png)
![4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521192.png)



![N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1521198.png)
![tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate](/img/structure/B1521199.png)
